
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
Overview
Description
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (CAS: 951753-87-0) is a heterocyclic compound with the molecular formula C₈H₂F₃N₃S and a molecular weight of 229.18 g/mol . It is a white crystalline powder with a purity of ≥98% (HPLC) and is stored under controlled conditions (2–8°C, protected from light) . The compound features a pyridine backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position, a nitrile (-CN) group at the 2-position, and an isothiocyanate (-NCS) group at the 5-position .
Its primary applications include use as a pharmaceutical intermediate in drug discovery and chemical synthesis, particularly in the preparation of androgen receptor antagonists and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile can be achieved through the reaction of 5-Amino-3-(trifluoromethyl)picolinonitrile with thiophosgene . The reaction is typically carried out in an inert atmosphere at room temperature. The reaction conditions involve the use of solvents such as chloroform and N,N-dimethylacetamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route involving thiophosgene is a common laboratory method that can be scaled up for industrial purposes. The use of appropriate safety measures and equipment is essential due to the hazardous nature of thiophosgene.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The isothiocyanate group in 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include chloroform, dichloromethane, and N,N-dimethylacetamide.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under inert atmospheres.
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Addition Products: Formed through addition reactions with amines.
Scientific Research Applications
Chemistry: 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is used as a building block in the synthesis of various heterocyclic compounds . It is valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Hydantoin Androgen Receptor Antagonists
describes four hydantoin derivatives synthesized from a picolinonitrile core (Table 1). These compounds share the 3-(trifluoromethyl)picolinonitrile backbone but differ in substituents at the 5-position:
Compound ID | Substituent at 5-Position | Melting Point (°C) | Yield (%) | Biological Activity |
---|---|---|---|---|
19a | 4-(Hydroxymethyl)-4-methyl-3-phenyl | 203–205 | 31 | Androgen receptor antagonist |
19b | 3-(4-Fluorophenyl)-4-(hydroxymethyl)-4-methyl | 181–183 | 60 | Androgen receptor antagonist |
19c | 2-fluoro-N-methylbenzamide | 127–129 | 56 | Androgen receptor antagonist |
19d | 4-((1-Methylpiperidin-4-yl)oxy)phenyl | 119–121 | 36 | Androgen receptor antagonist |
Key Observations :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for receptor binding .
- Polar substituents (e.g., hydroxymethyl in 19a) increase melting points, while bulky groups (e.g., piperidinyl in 19d) reduce crystallinity, lowering melting points .
- Higher yields (e.g., 60% for 19b) correlate with electron-withdrawing groups (e.g., fluorine), which stabilize intermediates during synthesis .
Comparison with Trifluoromethyl Pyrimidinones
highlights trifluoromethyl pyrimidinones, synthesized from picolinonitrile derivatives via amidine intermediates. While these compounds retain the trifluoromethyl and nitrile groups, their pyrimidinone core differs from the pyridine backbone of the target compound.
- Synthetic Pathway: Pyrimidinones are synthesized in 2–3 steps with high yields (>80%) using lithium bis(trimethylsilyl)amide and ethyl trifluoroacetate .
- Bioactivity: Tested against Mycobacterium tuberculosis, pyrimidinones exhibit antitubercular activity (IC₅₀ < 1 μM) but show cytotoxicity in HepG2 cells .
- Structural Impact: The pyrimidinone ring introduces additional hydrogen-bonding sites, enhancing microbial target engagement compared to the isothiocyanate group in 951753-87-0 .
Comparison with 5-Amino-3-(trifluoromethyl)picolinonitrile
5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) replaces the isothiocyanate group with an amine (-NH₂). This modification significantly alters reactivity:
- Synthetic Utility: The amino group enables nucleophilic substitution or coupling reactions, whereas the isothiocyanate in 951753-87-0 participates in thiourea or thiazole formation .
Comparison with Pyridalyl (CAS: 179101-81-6)
Pyridalyl, a pesticide, shares a trifluoromethylpyridyl moiety but incorporates additional chlorinated and ether groups (Table 2):
Property | 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | Pyridalyl |
---|---|---|
Molecular Weight | 229.18 g/mol | 491.12 g/mol |
Functional Groups | -CN, -CF₃, -NCS | -Cl, -O-, -CF₃ |
Application | Pharmaceutical intermediate | Insecticide |
Bioactivity Target | Androgen receptor | Lepidopteran pests |
Pyridalyl’s larger size and chlorine substituents enhance environmental persistence, aligning with its role as a pesticide, whereas 951753-87-0’s compact structure favors drug design .
Data Tables
Table 3: Physicochemical Properties of Selected Compounds
Biological Activity
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile, with the molecular formula and CAS number 951753-87-0, is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of both an isothiocyanate group and a trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been investigated primarily in the context of its interactions with various biomolecules. The compound exhibits potential anticancer properties and has been studied for its role as a building block in the synthesis of bioactive molecules.
The mechanism of action for this compound is largely attributed to the electrophilic nature of the isothiocyanate group, which allows it to react with nucleophiles such as proteins and enzymes. This reactivity can lead to modifications in cellular pathways, potentially resulting in therapeutic effects. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound for their biological activities. Here are some key findings:
- Anticancer Activity : In vitro studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the trifluoromethyl group can influence potency.
- Protein Interaction : The compound has been shown to interact with specific proteins involved in cancer progression, suggesting a mechanism through which it may exert its effects.
- Toxicity Profile : While the compound shows promise in therapeutic applications, it is important to note its toxicity profile, which includes acute toxicity upon ingestion and potential skin irritant properties .
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Properties : A study evaluated a series of compounds derived from this compound against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
- Mechanistic Study : Another investigation explored how this compound affects signaling pathways related to apoptosis in cancer cells. The findings suggested that it induces apoptosis via caspase activation, providing insights into its mechanism of action .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. This synthetic route is scalable for industrial applications, where the compound can serve as a precursor for various pharmaceuticals and specialty chemicals.
Q & A
Q. What are the established synthetic routes for 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, and how are reaction conditions optimized?
Basic
The synthesis typically involves introducing the isothiocyanate group to a precursor, 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6), via reaction with thiophosgene (CSCl₂) . Key steps include:
- Reaction Conditions : Conducted in anhydrous dichloromethane or THF under nitrogen atmosphere to prevent hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >98% purity .
- Yield Optimization : Control of stoichiometry (1:1.2 molar ratio of precursor to thiophosgene) and slow reagent addition minimizes byproducts.
Q. Which analytical techniques are most effective for characterizing this compound?
Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~125–130 ppm for nitrile carbon, δ ~140 ppm for trifluoromethyl in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ = 230.06 m/z) .
- HPLC : Assesses purity (>98% via reverse-phase C18 columns, acetonitrile/water mobile phase) .
Q. How can researchers resolve low yields or purity issues during scale-up synthesis?
Advanced
- Catalyst Screening : Transition-metal catalysts (e.g., RuCl₃) enhance reaction efficiency in oxidation steps .
- Continuous Flow Chemistry : Reduces batch variability and improves heat management for exothermic reactions .
- Byproduct Mitigation : Use of scavengers (e.g., molecular sieves) to trap excess thiophosgene or amines.
Q. What methodologies are used to evaluate the biological activity of this compound?
Advanced
- In Vitro Assays :
- Enzyme Inhibition Studies : Fluorescence polarization assays to study interactions with kinases or proteases.
Q. How do structural modifications of the isothiocyanate group influence reactivity and biological outcomes?
Advanced
- Substitution Reactions : Reactivity with amines (e.g., piperidine derivatives) forms thiourea adducts, enhancing solubility and target affinity .
- Stability Under Physiological Conditions : Hydrolysis of the isothiocyanate group in buffered solutions (pH 7.4) generates amines, requiring stabilization via PEGylation .
Q. What contradictions exist in reported biological data, and how can they be addressed?
Advanced
- Purity Discrepancies : Low yields (e.g., 47% in early syntheses ) vs. industrial-grade purity (>98% ). Resolution: Rigorous QC via LC-MS and orthogonal validation.
- Variable Cytotoxicity : Differences in IC₅₀ values across studies may stem from cell-line specificity. Standardized protocols (e.g., NCI-60 panel screening) are recommended .
Q. What stability considerations are critical for handling and storing this compound?
Basic
- Storage : -20°C in amber vials under inert gas (Ar/N₂) to prevent moisture absorption and photodegradation .
- Handling : Use of anhydrous solvents (e.g., DMF) in reactions to avoid hydrolysis of the isothiocyanate group.
Q. How does the trifluoromethyl group impact the compound’s physicochemical properties?
Advanced
Properties
IUPAC Name |
5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNLQGJLAVDALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951753-87-0 | |
Record name | 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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